molecular formula C7H12O2 B13903953 (S)-2-Cyclobutylpropanoic Acid

(S)-2-Cyclobutylpropanoic Acid

Cat. No.: B13903953
M. Wt: 128.17 g/mol
InChI Key: RHFMBAUXLFDCJS-YFKPBYRVSA-N
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Description

(S)-2-Cyclobutylpropanoic Acid is a chiral carboxylic acid with a cyclobutyl group attached to the second carbon of the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclobutylpropanoic Acid typically involves the following steps:

    Chiral Resolution: The separation of the desired (S)-enantiomer from the racemic mixture, which can be achieved using chiral chromatography or enzymatic resolution.

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral resolution techniques and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation technologies can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxyl group can yield alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group or the cyclobutyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or alcohols.

Major Products:

    Oxidation Products: Cyclobutyl ketones, aldehydes.

    Reduction Products: Cyclobutyl alcohols.

    Substitution Products: Cyclobutyl derivatives with various functional groups.

Scientific Research Applications

(S)-2-Cyclobutylpropanoic Acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Cyclobutylpropanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group may enhance the binding affinity and specificity of the compound, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

    Cyclobutylacetic Acid: Similar structure but with an acetic acid backbone.

    Cyclobutylmethanol: Contains a cyclobutyl group attached to a methanol moiety.

    Cyclobutylamine: Features a cyclobutyl group attached to an amine.

Uniqueness: (S)-2-Cyclobutylpropanoic Acid is unique due to its chiral nature and the specific positioning of the cyclobutyl group on the propanoic acid chain. This structural feature can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(2S)-2-cyclobutylpropanoic acid

InChI

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

RHFMBAUXLFDCJS-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1CCC1)C(=O)O

Canonical SMILES

CC(C1CCC1)C(=O)O

Origin of Product

United States

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